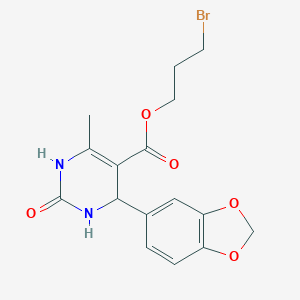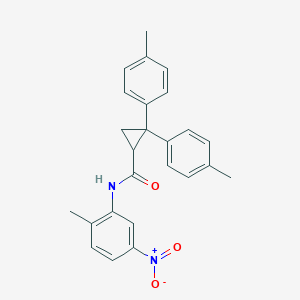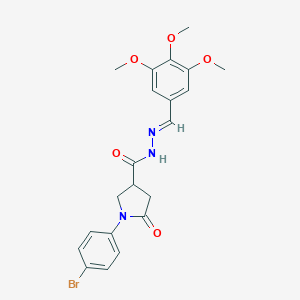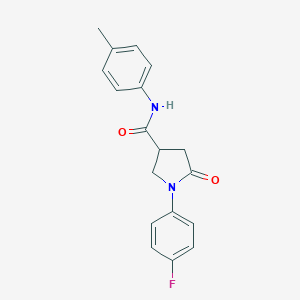![molecular formula C25H21BrN2O3 B400368 5-(4-BROMO-3-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B400368.png)
5-(4-BROMO-3-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-BROMO-3-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with a unique structure that includes a brominated nitrophenyl group and a dimethylated benzo[a]phenanthridinone core
Métodos De Preparación
The synthesis of 5-(4-BROMO-3-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactions. The synthetic route often starts with the bromination of a suitable phenyl precursor, followed by nitration to introduce the nitro group. The resulting intermediate is then subjected to cyclization and methylation reactions to form the final benzo[a]phenanthridinone structure. Industrial production methods may involve optimization of these steps to improve yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(4-BROMO-3-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro and bromine groups can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds include other benzo[a]phenanthridinone derivatives with different substituents. These compounds may share some properties but differ in their specific activities and applications. The presence of the bromine and nitro groups in 5-(4-BROMO-3-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE makes it unique compared to other derivatives, potentially offering distinct advantages in certain applications.
Propiedades
Fórmula molecular |
C25H21BrN2O3 |
|---|---|
Peso molecular |
477.3g/mol |
Nombre IUPAC |
5-(4-bromo-3-nitrophenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C25H21BrN2O3/c1-25(2)12-17-22-16-6-4-3-5-14(16)8-10-19(22)27-24(23(17)21(29)13-25)15-7-9-18(26)20(11-15)28(30)31/h3-11,24,27H,12-13H2,1-2H3 |
Clave InChI |
XCJWVAZKIJAREC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)Br)[N+](=O)[O-])C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)Br)[N+](=O)[O-])C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-{5-[(4-methoxyanilino)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}pyridin-2-yl)-N-(4-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide](/img/structure/B400287.png)



![5-(4-tert-butylphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B400292.png)
![2-Ethoxy-6-({[2-methyl-5-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B400296.png)
![Bis(4-methylphenyl) 2-methoxydibenzo[b,d]furan-3-ylamidophosphate](/img/structure/B400299.png)
![Bis(4-chlorophenyl) 2-methoxydibenzo[b,d]furan-3-ylamidophosphate](/img/structure/B400300.png)






